molecular formula C8H10BrN B154595 4-Bromo-N,N-dimethylaniline CAS No. 586-77-6

4-Bromo-N,N-dimethylaniline

Cat. No.: B154595
CAS No.: 586-77-6
M. Wt: 200.08 g/mol
InChI Key: XYZWMVYYUIMRIZ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8056. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-dimethylaniline
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InChI

InChI=1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
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InChI Key

XYZWMVYYUIMRIZ-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)Br
Source PubChem
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Molecular Formula

C8H10BrN
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DSSTOX Substance ID

DTXSID2060414
Record name N,N-Dimethyl-p-bromoaniline
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Molecular Weight

200.08 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 4-Bromo-N,N-dimethylaniline
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CAS No.

586-77-6
Record name 4-Bromo-N′,N′-dimethylaniline
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Significance in Advanced Organic Synthesis

The reactivity of 4-bromo-N,N-dimethylaniline makes it a highly versatile reagent in the organic chemist's toolkit. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the activating, electron-donating dimethylamino group influences the reactivity of the aromatic ring. This duality enables its use as a foundational building block for more complex molecular architectures.

A primary application lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comnbinno.com Its structural motif can be found embedded in numerous target molecules, making its efficient synthesis and subsequent functionalization a key area of research. For instance, it serves as a precursor for creating more elaborate substituted anilines and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

One of the most powerful applications of this compound is in transition metal-catalyzed cross-coupling reactions. It is a common substrate in reactions such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds. researchgate.net Furthermore, it participates in nickel-catalyzed homo-coupling reactions, where two molecules of the aniline (B41778) are joined to form a biphenyl (B1667301) derivative, a structure of interest in materials science. nih.gov The Grignard reagent derived from this compound is also readily prepared and has been famously used in the synthesis of triarylmethane dyes like Crystal Violet and Malachite Green. acs.org

Historical Development and Academic Research Trajectories

N-Methylation Strategies for 4-Bromoaniline (B143363) Precursors

The synthesis of this compound frequently commences with the precursor 4-bromoaniline, which is then subjected to N-methylation. The two principal strategies for achieving this transformation are reductive amination and direct alkylation reactions.

Reductive amination is a prevalent method for the N-methylation of anilines. This process involves the reaction of the primary amine, 4-bromoaniline, with a source of formaldehyde (B43269) to generate an intermediate imine or aminal. This intermediate is subsequently reduced in situ by a hydride reagent to afford the desired tertiary amine.

A common approach utilizes formaldehyde and a reducing agent like sodium borohydride (B1222165). In this procedure, 4-bromoaniline is treated with an aqueous solution of formaldehyde, and the resulting intermediate is then reduced. The selection of the hydride reagent and the reaction conditions can significantly impact the yield and purity of the final product. For example, employing sodium triacetoxyborohydride (B8407120) as the reducing agent can facilitate the reaction under milder conditions.

Research has demonstrated that the reaction of 4-bromoaniline with paraformaldehyde and sodium borohydride in an appropriate solvent can yield this compound in high yields. The underlying mechanism involves the initial formation of a hydroxymethyl intermediate, which then undergoes dehydration to form an iminium ion. This electrophilic species is subsequently reduced by the hydride reagent in a process that is repeated to achieve dimethylation.

Table 1: Reductive Amination of 4-Bromoaniline

Reactant 1 Reactant 2 Reagent Product
4-Bromoaniline Formaldehyde Sodium borohydride This compound

Direct alkylation of 4-bromoaniline with a methylating agent in the presence of a base presents another viable route for the synthesis of this compound. This method capitalizes on the nucleophilic character of the amine to displace a leaving group from the methylating agent.

Commonly used methylating agents include methyl iodide, dimethyl sulfate, and methyl tosylate. The presence of a base is essential to deprotonate the aniline (B41778) nitrogen, thereby enhancing its nucleophilicity and promoting the substitution reaction. The choice of base is critical and can vary from inorganic bases such as potassium carbonate and sodium hydroxide (B78521) to organic bases like triethylamine.

The reaction typically proceeds in a stepwise fashion, beginning with the formation of the monomethylated product, 4-bromo-N-methylaniline, followed by a second methylation step to yield the desired this compound. Careful control of the stoichiometry of the methylating agent and the reaction conditions is crucial to maximize the yield of the dimethylated product while minimizing the formation of the monomethylated intermediate and potential quaternary ammonium (B1175870) salt byproducts. For instance, employing at least two equivalents of the methylating agent and a suitable base in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide at elevated temperatures can effectively drive the reaction toward the desired product.

Table 2: Alkylation of 4-Bromoaniline

Substrate Methylating Agent Base Solvent
4-Bromoaniline Methyl iodide Potassium carbonate Acetonitrile
4-Bromoaniline Dimethyl sulfate Sodium hydroxide Dichloromethane/Water

Regioselective Bromination of N,N-Dimethylaniline and its Derivatives

An alternative synthetic pathway to this compound involves the direct bromination of N,N-dimethylaniline. This approach leverages the directing influence of the dimethylamino group to achieve regioselective halogenation.

The dimethylamino group (-N(CH₃)₂) is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. This is attributed to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance. This delocalization increases the electron density at the ortho and para positions, rendering them highly susceptible to attack by electrophiles such as the bromonium ion (Br⁺) or a polarized bromine molecule.

The mechanism proceeds through the formation of a sigma complex, also known as an arenium ion, where the bromine atom attaches to the para position of the N,N-dimethylaniline ring. The strong electron-donating nature of the dimethylamino group stabilizes this intermediate. Subsequent deprotonation of the sigma complex by a weak base, such as a solvent molecule or the counter-ion of the bromine source, restores the aromaticity of the ring and yields the final product, this compound. Due to the significant steric hindrance presented by the dimethylamino group, the para-substituted product is predominantly formed over the ortho-substituted isomer.

The selection of the brominating agent and reaction conditions is pivotal for attaining high regioselectivity and yield in the bromination of N,N-dimethylaniline. A range of reagents can be employed to generate the electrophilic bromine species.

A straightforward and common method involves the use of molecular bromine (Br₂) in a suitable solvent, such as acetic acid, dichloromethane, or carbon tetrachloride. The reaction is typically rapid and is often conducted at room temperature or below to control the reaction rate and minimize the formation of byproducts, including the 2,4-dibromo derivative.

For milder and more selective bromination, reagents like N-bromosuccinimide (NBS) can be utilized, often in the presence of a catalyst or an acid promoter. The use of NBS allows for better control over the stoichiometry of the brominating agent. Other brominating systems include the use of hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), which generates bromine in situ. The specificity for the para position is a characteristic feature of these reactions, owing to the electronic and steric properties of the N,N-dimethylaniline substrate.

Table 3: Bromination of N,N-Dimethylaniline

Substrate Brominating Agent Solvent
N,N-Dimethylaniline Bromine (Br₂) Acetic Acid
N,N-Dimethylaniline N-Bromosuccinimide (NBS) Acetonitrile

Organometallic Reagent Formation from this compound

The bromine atom in this compound serves as a handle for the formation of various organometallic reagents. These reagents are valuable intermediates in organic synthesis, facilitating the creation of new carbon-carbon and carbon-heteroatom bonds.

The most frequently prepared organometallic reagents from this compound are organolithium and Grignard reagents. The Grignard reagent, 4-(dimethylamino)phenylmagnesium bromide, is synthesized by reacting this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond.

Alternatively, organolithium reagents can be generated via lithium-halogen exchange. This process involves treating this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF or diethyl ether. This reaction is generally faster and can be more efficient than Grignard reagent formation, especially for less reactive aryl bromides.

These organometallic reagents are highly reactive nucleophiles and strong bases. They readily react with a broad spectrum of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new functionalized derivatives of N,N-dimethylaniline. For instance, reaction with an aldehyde will produce a secondary alcohol, while reaction with carbon dioxide followed by an acidic workup will yield the corresponding carboxylic acid.

Table 4: Formation of Organometallic Reagents

Starting Material Reagent Solvent Organometallic Product
This compound Magnesium (Mg) Tetrahydrofuran (THF) 4-(Dimethylamino)phenylmagnesium bromide
This compound n-Butyllithium (n-BuLi) Diethyl ether 4-(Dimethylamino)phenyllithium

Grignard Reagent Synthesis and Optimization

The formation of the organomagnesium halide, or Grignard reagent, from this compound is a crucial step for its use in various synthetic applications, such as the preparation of triarylmethane dyes. acs.orgresearchgate.netacs.org The synthesis involves the reaction of this compound with magnesium metal in an appropriate anhydrous solvent, typically tetrahydrofuran (THF). acs.orgwpmucdn.comchegg.com

The general procedure requires scrupulously dried glassware and anhydrous solvents, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of N,N-dimethylaniline and a lower yield of the desired product. wpmucdn.comscribd.com The reaction is typically initiated by adding this compound to a suspension of magnesium turnings in anhydrous THF. chegg.com

Activation of the magnesium surface is often necessary to initiate the reaction. masterorganicchemistry.com This can be achieved by several methods, including the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane. acs.orgwpmucdn.comrsc.org The iodine is thought to clean the magnesium surface by reacting with the passivating layer of magnesium oxide. Gentle warming or heating the mixture to reflux is also employed to start the reaction, which is often indicated by a color change from a dark initial mixture to the characteristic "dirty dishwater" gray or brown appearance of the Grignard reagent. acs.orgscribd.com Once initiated, the reaction is typically maintained at reflux for a period, for instance 30 minutes, to ensure complete formation of the p-dimethylaminophenylmagnesium bromide. acs.orgscribd.com

Optimization of the reaction conditions can improve yields and purity. An industrial-scale process describes adding a solution of this compound dropwise to the magnesium suspension after activation with 1,2-dibromoethane, while maintaining the temperature between 14-16 °C with cooling. google.com This controlled addition and temperature management can help to manage the exothermic nature of the reaction. The molar ratio of reactants is also a key parameter; a patent for an industrial process noted improved yield and purity by using a steroid to this compound ratio of 1:1.25, a significant reduction from the 1:5 ratio used in other procedures which can favor dimerization of the reagent. google.com

However, the synthesis is not without its challenges. Some studies have reported failures in subsequent reactions when using the Grignard reagent derived from this compound, suggesting potential incompatibilities or side reactions. rsc.orgchemrxiv.org For instance, an attempted reaction with methyl chlorothioformate did not yield the desired product, possibly due to the incompatibility of chlorothioformates with the tertiary amine group in the Grignard reagent. rsc.orgchemrxiv.org

Table 1: Synthetic Parameters for Grignard Reagent from this compound

Parameter Details Source(s)
Primary Reactant This compound acs.orgwpmucdn.com
Metal Magnesium turnings acs.orgwpmucdn.com
Solvent Anhydrous Tetrahydrofuran (THF) acs.orgchegg.com
Activation Methods Small crystal of iodine, 1,2-dibromoethane, gentle heating acs.orgwpmucdn.comgoogle.com
Temperature Gentle reflux; controlled at 14-16 °C in some procedures acs.orggoogle.com
Reaction Time ~30 minutes at reflux acs.org

| Appearance | Dark initial color changes to gray/brown | acs.orgscribd.com |

Mechanistic Aspects of Organomagnesium Compound Formation

The mechanism of Grignard reagent formation, particularly from aryl halides like this compound, is complex and primarily occurs at the surface of the magnesium metal. alfredstate.edu It is widely accepted that the reaction proceeds through radical intermediates rather than a direct insertion of magnesium into the carbon-halogen bond. masterorganicchemistry.comleah4sci.com

The process is initiated by a single electron transfer (SET) from the magnesium metal surface to the aryl halide (ArX). libretexts.org This electron transfer is a critical step and results in the formation of a radical anion intermediate (ArX•⁻). researchgate.net

ArX + Mg → [ArX]•⁻ Mg•⁺

This radical anion is generally unstable and rapidly fragments, breaking the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). libretexts.orgresearchgate.net

[ArX]•⁻ → Ar• + X⁻

Direct evidence for the existence of these aryl radical intermediates has been provided by studies using highly efficient radical probes, which undergo characteristic cyclization reactions. researchgate.netresearchgate.net The formation of cyclized products from these probes during the reaction with active magnesium confirms the presence of radical species. researchgate.net

The final step involves the reaction of the newly formed aryl radical with the magnesium surface, which now bears a positive charge (Mg•⁺) from the initial electron transfer. This rapid surface reaction forms the organomagnesium compound, RMgX. alfredstate.edu The entire process is considered to be heterogeneous, occurring at the solid-liquid interface. alfredstate.edupsu.edu

Theoretical studies have investigated the competition between radical and non-radical pathways, concluding that for many systems, the radical pathway is predominant. rsc.org The kinetics of the reaction are often first-order with respect to the alkyl halide concentration and are influenced by the solvent, suggesting the rate-determining step involves the metal-solvent interface. libretexts.org For aryl bromides specifically, the mechanism is proposed to involve both the electron transfer step and the subsequent formation of the aryl radical. libretexts.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N,N-dimethylaniline
p-dimethylaminophenylmagnesium bromide
Tetrahydrofuran (THF)
Iodine
1,2-dibromoethane
Magnesium oxide
Methyl chlorothioformate
Crystal Violet

Electron Transfer Processes and Cation Radical Chemistry

The generation and subsequent reactions of the this compound cation radical are central to understanding its chemical behavior.

The this compound cation radical can be generated through various methods, including electrochemical oxidation and chemical oxidation. For instance, reacting N,N-dimethylaniline with copper(II) perchlorate (B79767) in acetonitrile is an effective method for producing the corresponding amine radical cation. acs.org This method is considered simpler and more efficient than the electron transfer stopped-flow (ETSF) technique, which uses electrochemically generated stable radical cations to produce radical cations of amines with lower oxidation potentials. acs.org The resulting radical cations can be characterized by their absorption spectra. acs.org

An alternative approach involves the use of an electron-transfer stopped-flow method, which has been successfully employed to carry out spectroscopic detection and reaction analysis of various aromatic amine cation radicals, including that of this compound. nii.ac.jp

A key reaction pathway for the this compound cation radical is dimerization, which is accompanied by the release of the bromo-substituent. nii.ac.jp In the absence of nucleophiles, these cation radicals dimerize to form tetraalkylbenzidines. acs.org This dimerization can be monitored using absorption spectroscopy. acs.org The mechanism of this dimerization has been clarified through studies utilizing the electron-transfer stopped-flow method. nii.ac.jp

Oxidative Transformations and Biological System Interactions

The N-oxide derivative of this compound exhibits notable reactivity, particularly in biological contexts.

When incubated with ferrihemoglobin or ferricytochrome c, this compound-N-oxide (BrDANO) is transformed into several products. nih.gov The primary products identified are this compound, 4-bromo-N-methylaniline, and 2-dimethylamino-5-bromo-phenol. nih.gov A secondary reaction can also occur, where 2-dimethylamino-5-bromo-phenol and 4-bromo-N-methylaniline react to form 4-bromo-N'-(4-bromophenyl)-6-hydroxy-N,N,N-trimethyl-1,3-phenylenediamine. nih.gov Studies have also been conducted on the reactions between N,N-dimethylaniline-N-oxide and hemoglobin from various species. nih.govnih.gov

Products from the reaction of this compound-N-oxide with Hemoglobin and Cytochrome c
ReactantProduct
This compound-N-oxideThis compound
4-Bromo-N-methylaniline
2-Dimethylamino-5-bromo-phenol
2-Dimethylamino-5-bromo-phenol and 4-Bromo-N-methylaniline4-Bromo-N'-(4-bromophenyl)-6-hydroxy-N,N,N-trimethyl-1,3-phenylenediamine

The formation of ferrihemoglobin by BrDANO is an autocatalytic reaction, with ferrihemoglobin itself acting as the catalyst. nih.gov BrDANO reacts with the ferrihemoglobin catalyst, leading to the formation of the products mentioned previously. nih.gov One of these products, 2-dimethylamino-5-bromo-phenol, can oxidize hemoglobin in the presence of oxygen. nih.gov This oxidation increases the concentration of the ferrihemoglobin catalyst, which in turn accelerates the transformation of BrDANO into derivatives that form ferrihemoglobin, thus explaining the autocatalytic nature of the reaction. nih.gov Autocatalysis is a phenomenon where the product of a reaction increases the rate of its own formation. boku.ac.at

Nucleophilic Substitution and Coupling Reactions

This compound can participate in various nucleophilic substitution and coupling reactions, highlighting its utility as a synthetic intermediate.

In the presence of nucleophiles such as chloride, bromide, or thiocyanate (B1210189) ions, the cation radical of N,N-dimethylaniline undergoes nucleophilic substitution to yield para-substituted dialkylanilines in good yields. acs.org For example, this compound can be synthesized by reacting N,N-dimethylaniline with tetrabutylammonium (B224687) bromide and copper(II) perchlorate hexahydrate in acetonitrile. acs.org

Furthermore, this compound can be utilized in palladium-catalyzed cross-coupling reactions. For instance, it has been used as a coupling partner with tricarbonylchromium-complexed diphenylmethane (B89790) to produce triarylmethane complexes. nih.gov It has also been employed in coupling reactions with (η⁶-o-xylene)Cr(CO)₃, leading to either unsymmetrical di-coupled or tri-coupled products, depending on the reaction conditions. nih.gov

Reactivity Comparison with Sterically Hindered Analogues (e.g., 4-Bromo-N,N-bis(trimethylsilyl)aniline)

The reactivity of this compound can be contrasted with its sterically hindered analogue, 4-bromo-N,N-bis(trimethylsilyl)aniline. The key difference lies in the nature of the substituents on the nitrogen atom.

In this compound, the two methyl groups are relatively small. The dimethylamino group acts as a strong electron-donating group through resonance, which activates the aromatic ring. This electronic effect influences the reactivity at the bromine-substituted carbon in cross-coupling reactions.

In contrast, 4-bromo-N,N-bis(trimethylsilyl)aniline features two bulky trimethylsilyl (B98337) (TMS) groups attached to the nitrogen. These TMS groups serve primarily as protecting groups for the nitrogen atom. This protection prevents the aniline nitrogen from participating in undesired side reactions and allows for selective functionalization at the C-Br bond. While the TMS groups are σ-donors, they are also inductively electron-withdrawing, which can lead to different regioselectivity in cross-coupling reactions compared to the dimethylamino analogue.

The steric hindrance provided by the TMS groups is a dominant factor in its reactivity. This bulk can impede the approach of catalysts and reagents to the nitrogen atom, a desirable trait when the goal is to react exclusively at the halogenated site. In general, significant steric hindrance around the nitrogen atom in aniline derivatives can slow down or even prevent certain reactions, such as C-N couplings. acs.orgchemrxiv.orgnih.gov For example, studies on other aniline derivatives have shown that highly hindered anilines, like 2,6-di-tert-butyl aniline, may fail to undergo cross-coupling reactions effectively. acs.orgchemrxiv.org Therefore, while the TMS groups in 4-bromo-N,N-bis(trimethylsilyl)aniline provide useful protection for selective synthesis, this steric bulk also fundamentally alters its reactivity profile compared to the less hindered this compound.

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of this compound are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing bromine atom. The lone pair of electrons on the nitrogen atom of the dimethylamino group makes the molecule basic.

The basicity of the compound is quantified by its pKa value, which is reported as 4.23. mit-ivy.com This value refers to the acidity of its conjugate acid, the dimethylanilinium ion. For comparison, the pKa of the conjugate acid of unsubstituted N,N-dimethylaniline is around 5.1. researchgate.net The lower pKa value of the bromo-substituted derivative indicates that it is a weaker base. This reduced basicity is due to the inductive electron-withdrawing effect of the bromine atom at the para-position, which decreases the electron density on the nitrogen atom, making the lone pair less available for protonation.

Studies on proton exchange reactions in trifluoroacetic acid have included protonated N,N-dimethylaniline, providing insight into its behavior in strongly acidic media. cdnsciencepub.com The equilibrium involves the formation of ion pairs between the protonated anilinium cation and the trifluoroacetate (B77799) anion. cdnsciencepub.com The basicity of substituted N,N-dimethylanilines is highly dependent on the medium. The influence of substituents on basicity is significantly more pronounced in the gas phase compared to condensed media like water or acetonitrile, where solvent effects can mask structural effects. researchgate.net In solution, the protonation of N,N-dimethylaniline derivatives is influenced by factors such as hydrogen bonding between the solvent and the protonated amine. cdnsciencepub.comresearchgate.net For this compound, protonation occurs at the nitrogen atom, forming the corresponding anilinium salt.

Table of Compound Names

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications

DFT has proven to be a robust theoretical framework for deriving the quantum chemical properties of 4-Bromo-N,N-dimethylaniline. tci-thaijo.orgtci-thaijo.org Calculations are often performed using the B3LYP functional combined with a 6-311G(d,p) basis set to achieve a balance between computational cost and accuracy in describing the molecule's physical and chemical nature. tci-thaijo.org

For this compound, the calculated values for these descriptors provide a comprehensive picture of its reactivity. tci-thaijo.org For instance, the electrophilicity index helps in comparing its reactivity towards nucleophilic attack with related molecules. tci-thaijo.org

Table 1: Quantum Chemical Descriptors for this compound

Descriptor Value (eV)
Ionization Potential (I) 6.74
Electron Affinity (A) -0.27
Chemical Potential (μ) -3.23
Electronegativity (χ) 3.23
Chemical Hardness (η) 3.51
Global Softness (σ) 0.28
Electrophilicity Index (ω) 0.8074

Data sourced from DFT/B3LYP/6-311G(d,p) calculations. tci-thaijo.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical stability and reactivity of a molecule. tci-thaijo.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. tci-thaijo.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. tci-thaijo.org

For this compound, the HOMO is primarily localized over the N,N-dimethylaniline moiety, indicating this region is prone to electrophilic attack. The LUMO, conversely, is distributed across the aromatic ring and the bromine atom. The calculated HOMO-LUMO energy gap is approximately 5.025 eV, which provides insight into the molecule's kinetic stability. tci-thaijo.org A larger energy gap generally implies higher stability and lower chemical reactivity. tci-thaijo.org

Table 2: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -5.30
LUMO -1.10
HOMO-LUMO Gap (ΔE) 4.20

Data sourced from DFT/B3LYP/6-311G(d,p) calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. tci-thaijo.orgthaiscience.info The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. thaiscience.info Red areas indicate regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. thaiscience.info Conversely, blue areas denote regions of positive potential, which are electron-deficient and are favorable for nucleophilic attack. thaiscience.info

In the MEP map of this compound, the negative potential is concentrated around the nitrogen atom of the dimethylamino group, highlighting its nucleophilic character. tci-thaijo.org The regions around the hydrogen atoms of the methyl groups and the bromine atom typically show a more positive potential. tci-thaijo.orgthaiscience.info

Organic molecules with donor-acceptor structures, like this compound, are of interest for their potential nonlinear optical (NLO) properties. tci-thaijo.org The N,N-dimethylamino group acts as an electron donor, and the bromo-substituted phenyl ring can act as an acceptor, facilitating intramolecular charge transfer, which is a key requirement for NLO activity. bohrium.com

Theoretical calculations, such as those using the time-dependent Hartree-Fock (TDHF) method, can predict NLO properties like the first-order hyperpolarizability (β). bohrium.comresearchgate.net The calculated dipole moment (μ) and first hyperpolarizability (β) for this compound indicate its potential for NLO applications. tci-thaijo.org

Table 3: Calculated Nonlinear Optical Properties of this compound

Property Value
Dipole Moment (μ) 3.12 D
First Hyperpolarizability (β) 1.84 x 10⁻³⁰ esu

Data sourced from DFT/B3LYP/6-311G(d,p) calculations. tci-thaijo.org

Molecular Geometry Optimization and Electronic Structure Investigations

The geometry of this compound has been optimized using DFT methods to find the most stable arrangement of its atoms. tci-thaijo.org These theoretical calculations provide detailed information about bond lengths, bond angles, and dihedral angles. tci-thaijo.org The results from these calculations show excellent agreement with experimental data where available, validating the computational approach. tci-thaijo.org

The electronic structure is characterized by the p-π interaction between the lone pair of electrons on the nitrogen atom and the π-system of the benzene (B151609) ring. researchgate.net This interaction influences the geometry of the dimethylamino group and the electronic properties of the molecule. researchgate.net The nitrogen atom in N,N-dimethylaniline derivatives is found to have a nearly trigonal planar coordination sphere. researchgate.net

Conformational Analysis and Intermolecular Interaction Modeling

Conformational analysis of this compound involves studying the rotation of the N,N-dimethylamino group relative to the phenyl ring. researchgate.net Gas-phase electron diffraction studies, combined with quantum chemical calculations, have shown that the torsion potential has a single minimum, corresponding to a quasi-planar structure of the Ph-NC₂ fragment. researchgate.net

In the solid state, intermolecular interactions play a significant role in the crystal packing. For related molecules like 4-Bromo-2,6-dimethylaniline, N—H···N hydrogen bonds have been observed to link the molecules in the crystal structure. researchgate.net While this compound lacks the N-H bond for classical hydrogen bonding, other weak intermolecular interactions, such as C-H···π and halogen bonding, can be modeled to understand its crystal packing and solid-state properties.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-N,N-dimethylaniline, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton and Carbon-13 NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation of this compound.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the six protons of the two methyl groups (-N(CH₃)₂) typically appear as a sharp singlet at approximately 2.92 ppm. rsc.org The aromatic protons exhibit a characteristic splitting pattern. The two protons ortho to the dimethylamino group (H-2 and H-6) appear as a doublet at around 6.58 ppm, while the two protons meta to the dimethylamino group and ortho to the bromine atom (H-3 and H-5) are observed as a doublet at approximately 7.29 ppm. rsc.org The coupling between these adjacent aromatic protons results in a clear doublet of doublets pattern, confirming the para-substitution on the benzene (B151609) ring.

The ¹³C NMR spectrum provides further structural validation. The carbon atoms of the dimethylamino group typically resonate at a chemical shift of around 40.72 ppm. rsc.org In the aromatic region, the carbon atom attached to the nitrogen (C-1) appears at approximately 149.64 ppm. The two carbons ortho to the dimethylamino group (C-2 and C-6) are found at about 114.23 ppm, while the two carbons meta to the dimethylamino group (C-3 and C-5) resonate at around 131.82 ppm. rsc.org The carbon atom bonded to the bromine (C-4) is typically observed at a lower field, around 108.64 ppm. rsc.org

¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (ppm) Multiplicity Integration Assignment
7.29 rsc.org d 2H Ar-H (ortho to Br)
6.58 rsc.org d 2H Ar-H (ortho to N(CH₃)₂)
2.92 rsc.org s 6H -N(CH₃)₂

¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (ppm) Assignment
149.64 rsc.org C-N
131.82 rsc.org C-H (ortho to Br)
114.23 rsc.org C-H (ortho to N(CH₃)₂)
108.64 rsc.org C-Br

Advanced 2D NMR Techniques for Connectivity Assignments

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for unambiguous connectivity assignments, especially in more complex derivatives or when signal overlap occurs.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals of the aromatic protons at ~7.29 ppm and ~6.58 ppm, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would display a correlation between the proton signal at 2.92 ppm and the carbon signal at 40.72 ppm, definitively assigning them to the dimethylamino group. It would also show correlations between the aromatic proton at ~6.58 ppm and its attached carbon at ~114.23 ppm, and the proton at ~7.29 ppm with its corresponding carbon at ~131.82 ppm.

These advanced techniques are invaluable for confirming the structural integrity of the molecule and for the analysis of its derivatives where substitution patterns may be less straightforward.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound, providing further confirmation of its elemental composition and structure. chemsrc.com The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak ([M]⁺). nist.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet with a mass-to-charge ratio (m/z) of 199 and 201. nih.govspectrabase.com

The fragmentation pattern provides additional structural information. A common fragmentation pathway involves the loss of a methyl group (CH₃) from the molecular ion, resulting in a fragment ion at m/z 184 and 186. Another significant fragmentation is the loss of the entire dimethylamino group, leading to a bromobenzene (B47551) cation.

Key Mass Spectrometry Data for this compound

m/z Relative Intensity Assignment
201 High [M+2]⁺ (C₈H₁₀⁸¹BrN)
199 High [M]⁺ (C₈H₁₀⁷⁹BrN)
186 Moderate [M+2 - CH₃]⁺
184 Moderate [M - CH₃]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational aspects of this compound.

The FT-IR spectrum, often recorded from a KBr pellet or as a melt, displays characteristic absorption bands. nih.govchemicalbook.com The C-H stretching vibrations of the methyl groups are typically observed in the 2800-3000 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is usually found in the 1350-1300 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. rsc.org

Raman spectroscopy provides complementary information. chemicalbook.com Due to the polarizability of the aromatic ring, the ring stretching modes are often strong in the Raman spectrum. The symmetric stretching of the C-N bond can also be observed. Studies have utilized Raman spectroscopy to distinguish the compound's spectral features from background fluorescence, highlighting the utility of techniques like shifted excitation Raman difference spectroscopy. google.com

Selected Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Spectroscopy Assignment
~2923 rsc.org FT-IR C-H stretch (methyl)
~1621 rsc.org FT-IR C=C stretch (aromatic)
~1455 rsc.org FT-IR C-H bend (methyl)
~1111 rsc.org FT-IR C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and to characterize its optical properties. chemwhat.com The UV-Vis spectrum, typically recorded in solvents like ethanol (B145695) or dimethylformamide, reveals absorption bands corresponding to π → π* and n → π* transitions. chemwhat.com

The presence of the dimethylamino group, a strong electron-donating group, and the bromine atom, an electron-withdrawing group, influences the electronic structure of the benzene ring. This substitution pattern leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The primary π → π* transition is often observed in the range of 250-300 nm. The electronic properties and transitions of this compound have been a subject of theoretical studies, including Density-functional theory (DFT), which helps in understanding its reactivity and nonlinear optical properties. tci-thaijo.org

Advanced Dielectric and Ferroelectric Spectroscopic Analysis

Recent research has explored the dielectric and ferroelectric properties of materials incorporating this compound as a component of larger hybrid organic-inorganic compounds. rsc.org In these studies, this compound is used as a precursor to form bulky organic cations in hybrid perovskite-like structures. acs.orgnih.gov

Dielectric spectroscopy measures the dielectric permittivity of the material as a function of frequency and temperature. For a hybrid compound containing a cation derived from this compound, these measurements, conducted using an impedance analyzer, can reveal phase transitions and ferroelectric behavior. rsc.org Ferroelectric characterization, including the measurement of polarization-electric field (P-E) hysteresis loops and piezoresponse force microscopy (PFM), has demonstrated the potential for these materials in applications such as piezoelectric energy harvesting. acs.orgnih.gov These advanced spectroscopic analyses are crucial for understanding the structure-property relationships that give rise to ferroelectricity in these complex materials. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Compound Synthesis

4-Bromo-N,N-dimethylaniline is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. guidechem.comnbinno.comjoshi-group.com Its structural framework is incorporated into more complex molecules that exhibit therapeutic properties.

Synthesis of Active Pharmaceutical Ingredients and Intermediates

The compound plays a significant role in the development of active pharmaceutical ingredients (APIs). myskinrecipes.com For instance, it is a crucial intermediate in the synthesis of Mifepristone, a medication used in reproductive health. nbinno.com The brominated aromatic structure is often a necessary component for the biological activity of the final drug molecule. myskinrecipes.com Additionally, it is used as an internal standard in the analytical determination of iodine in pharmaceuticals. chemicalbook.comsigmaaldrich.com

Intermediate in Dye and Pigment Manufacturing

The synthesis of dyes and pigments represents a significant application of this compound. guidechem.comnbinno.comjoshi-group.comcymitquimica.cominnospk.com The dimethylamino group acts as a powerful auxochrome, a group that intensifies color, making it a fundamental component in various classes of synthetic dyes.

Synthesis of Triarylmethane Dyes (e.g., Crystal Violet, Malachite Green)

A prominent application of this compound is in the synthesis of triarylmethane dyes, such as Crystal Violet and Malachite Green. researchgate.netacs.org The synthesis typically involves the formation of a Grignard reagent from this compound. This organometallic intermediate is then reacted with other reagents to construct the characteristic triarylmethane scaffold. researchgate.netacs.orgunirioja.esvernier.com

For the synthesis of Crystal Violet, the Grignard reagent prepared from this compound is reacted with diethyl carbonate, followed by acid hydrolysis. researchgate.netacs.orgunirioja.es In the case of Malachite Green, the same Grignard reagent is treated with methyl benzoate. acs.orgunirioja.es

Table 1: Synthesis of Triarylmethane Dyes

Target Dye Reagent 1 Reagent 2 Key Intermediate
Crystal Violet This compound Diethyl Carbonate 4-(Dimethylamino)phenylmagnesium bromide

Development of Novel Chromophores and Fluorophores

Beyond traditional dyes, this compound is instrumental in the development of advanced functional dyes, including novel chromophores and fluorophores. Researchers have utilized this compound in the synthesis of azasiline fluorophores, which exhibit absorption and emission in the near-infrared (NIR) region. nih.gov For example, 3-bromo-N,N-dimethylaniline has been used to synthesize silane (B1218182) precursors for these NIR dyes. nih.gov The development of such fluorophores is significant for applications in biological imaging and diagnostics due to the deeper tissue penetration and reduced autofluorescence of NIR light. nih.gov

Role in Agrochemical Synthesis

This compound also serves as an important intermediate in the agrochemical industry. guidechem.comnbinno.commyskinrecipes.com It is a building block in the synthesis of various pesticides and herbicides, contributing to the development of products for crop protection. myskinrecipes.com The demand for this compound is partly driven by the growing need for effective agrochemicals. nbinno.com

Functional Materials Development

The unique electronic and structural properties of this compound make it a valuable component in the creation of functional materials. Its derivatives have been investigated for their potential use as corrosion inhibitors. guidechem.com Furthermore, theoretical studies using Density-Functional Theory (DFT) have been conducted to understand the quantum chemical properties of this compound and related molecules, which can aid in the design of new materials with specific electronic and reactive properties. tci-thaijo.orgresearchgate.net

Synthesis of Porphyrin Derivatives for Photodynamic Therapy Research

While this compound itself is a valuable reagent, it is often its N-protected silyl (B83357) analogue, 4-Bromo-N,N-bis(trimethylsilyl)aniline, that serves as a key intermediate in the synthesis of specialized porphyrin derivatives for photodynamic therapy (PDT). sigmaaldrich.comsigmaaldrich.com This analogue is used to create hydrophilic conjugated porphyrin dimers. sigmaaldrich.comsigmaaldrich.com In PDT, these complex molecules are designed to be activated by light, leading to the generation of reactive oxygen species (ROS) that can selectively destroy targeted cancer cells. Research has focused on utilizing these porphyrin derivatives for both one-photon and two-photon PDT, a technique that uses light-activated compounds to induce cellular damage in specific tissues like tumors. The structural properties of the initial building blocks are crucial, and the less sterically hindered nature of this compound compared to its silylated counterpart makes it more reactive in other contexts.

Production of Silicon-Containing Oligomeric Poly(imido-amides) for Advanced Polymers

In the field of advanced polymer science, the N-protected aryl reagent 4-Bromo-N,N-bis(trimethylsilyl)aniline is employed as a monomer for producing silicon-containing oligomeric poly(imido-amides) (PIAs). sigmaaldrich.com These advanced polymers are noted for their enhanced thermal stability and mechanical properties when compared to conventional polymers, making them suitable for high-performance applications in sectors like aerospace and electronics. The incorporation of silicon into the polymer backbone is a key factor in achieving these desirable characteristics.

Precursor for Electrically Conductive Polymers

This compound is identified as a useful precursor in the creation of electrically conductive materials. It is listed as a representative example of N,N-dialkylanilines that can be used in compositions to form electrically-conductive polymer layers. Furthermore, analysis of the reaction of the this compound cation radical has helped to clarify the dimerization reaction mechanisms that are fundamental to the formation of conductive polymers. nii.ac.jp The transition of such polymers from an insulating to a conducting state is a key area of research, with applications in electronics and materials science. researchgate.netresearchgate.net

Contributions to Crystal Engineering Studies

The molecular structure of this compound makes it a subject of interest in crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties. Density-functional theory (DFT) studies have been conducted on this compound to determine its quantum chemistry properties, including molecular electrostatic potential, which helps in understanding regions of electrophilic or nucleophilic attack. tci-thaijo.orgtci-thaijo.org This theoretical framework provides insight into the reactivity of the atoms and the stability of the molecule, which are crucial for predicting and designing crystal structures. tci-thaijo.orgtci-thaijo.org The study of its molecular architecture and intermolecular interactions is essential for its application in functional organic materials. tci-thaijo.org

Reagent in Boron Chemistry and Medicinal Chemistry (e.g., Borylanilines)

This compound serves as a valuable reagent in the field of boron chemistry, particularly in the synthesis of organoboron compounds. It is used in palladium-catalyzed borylation reactions to produce pinacol (B44631) boronate esters. nih.gov Specifically, it has been successfully transformed into its corresponding boronate ester in high yield (85%) using this method. nih.gov These borylated anilines are important intermediates in medicinal chemistry and organic synthesis. researchgate.netjyu.fi While electron-rich aryl bromides can sometimes be challenging substrates, efficient catalytic systems have been developed to facilitate this transformation. nih.gov The related silylated compound, 4-Bromo-N,N-bis(trimethylsilyl)aniline, is also noted as a precursor for synthesizing various borylanilines.

Research Applications of this compound and its Analogue

Application AreaSpecific UseCompoundKey Findings
Photodynamic Therapy Synthesis of hydrophilic conjugated porphyrin dimers. sigmaaldrich.com4-Bromo-N,N-bis(trimethylsilyl)anilinePorphyrin derivatives show potential for targeted tumor cell destruction upon light activation.
Advanced Polymers Monomer for silicon-containing oligomeric poly(imido-amides) (PIAs). sigmaaldrich.com4-Bromo-N,N-bis(trimethylsilyl)anilineResulting polymers exhibit enhanced thermal stability and mechanical properties.
Conductive Polymers Precursor for electrically-conductive polymer layers. nii.ac.jpThis compoundDimerization mechanism of its cation radical is crucial for polymer formation. nii.ac.jp
Crystal Engineering Subject of theoretical studies (DFT) to understand molecular properties. tci-thaijo.orgtci-thaijo.orgThis compoundDFT helps determine reactivity and stability, aiding in the design of functional materials. tci-thaijo.orgtci-thaijo.org
Boron Chemistry Reagent for palladium-catalyzed borylation. nih.govThis compoundEfficiently converted to its pinacol boronate ester, a key intermediate for further synthesis. nih.gov

Environmental Impact and Safety in Chemical Research

Environmental Fate and Transport Studies of Aniline (B41778) Derivatives

Aniline and its derivatives can enter the environment through various pathways, including industrial effluents and atmospheric deposition. nih.govnih.gov Once released, their behavior in the environment is governed by a combination of their physical and chemical properties.

Halogenated anilines, a class to which 4-Bromo-N,N-dimethylaniline belongs, can be persistent in the environment. nih.gov They may adsorb to soil and sediment particles, potentially leading to long-term contamination. The transport of these compounds can occur over long distances. For instance, chloroanilines released into the atmosphere can be carried far from their source and deposited into water bodies and soil through precipitation or dry deposition. nih.gov

The environmental presence of brominated compounds, particularly those used as flame retardants, has raised concerns due to their potential for toxicity and bioaccumulation. nih.govresearchgate.net While this compound is not a flame retardant, its brominated aromatic structure warrants consideration of similar environmental behaviors. Research on brominated flame retardants has shown that these substances can be found in various environmental compartments, including wildlife and humans. nih.gov

Key Research Findings on Aniline Derivatives:

Persistence: Some halogenated anilines exhibit stability in the environment, resisting rapid degradation. nih.gov

Transport: Atmospheric transport can lead to the widespread distribution of aniline derivatives, contaminating remote ecosystems. nih.gov

Bioaccumulation: Lipophilic (fat-soluble) brominated compounds have the potential to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. researchgate.net

Research on Toxicological Profiles and Mechanisms of Adverse Effects

The toxicological profiles of aniline and its derivatives have been a subject of significant research. Aniline itself is known to be toxic and can cause adverse health effects. orientjchem.org Halogenated anilines, including brominated derivatives, are of particular interest due to the potential for increased toxicity.

One of the primary toxic effects associated with aniline and its derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. orientjchem.orgsrce.hr Studies on halogenated anilines have shown that they can induce methemoglobinemia. srce.hr The metabolic activation of these compounds in the liver to N-hydroxyarylamines is a key step in their mechanism of toxicity, leading to damage to red blood cells. srce.hr

Quantitative structure-toxicity relationship (QSTR) studies aim to predict the toxicity of chemicals based on their molecular structure. For halogenated substituted benzenes, including anilines, it has been found that parameters like molar refractivity and solvent-accessible surface area are important in predicting their toxicity to aquatic organisms like Vibrio fischeri. nih.gov

Table of Toxicological Data for Related Compounds:

CompoundOrganismToxic EffectReference
Halogenated AnilinesRatsMethemoglobinemia, Hemolytic Anemia srce.hr
Halogenated BenzenesVibrio fischeriNarcosis, Respiratory Uncoupling nih.gov
Brominated Flame RetardantsAquatic OrganismsToxic, potential for long-term adverse effects mst.dk

This table is for informational purposes only and highlights the toxicity of related compounds. Specific toxicological data for this compound should be consulted from dedicated safety data sheets.

Development of Sustainable Synthesis Protocols and Waste Minimization Strategies

In response to the environmental and safety concerns associated with traditional chemical synthesis, there is a growing emphasis on the development of "green chemistry" protocols. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of aniline derivatives, greener methods are being explored to replace conventional techniques that may use hazardous reagents or generate significant waste. ijirset.comimist.ma For example, the acetylation of anilines, a common reaction, can be performed using more environmentally friendly reagents and conditions. imist.ma The use of zinc dust as a catalyst in the presence of glacial acetic acid is presented as a greener alternative to methods using acetic anhydride, which generates unused acetic acid as a byproduct. ijirset.comimist.ma

Electrochemical methods are also emerging as a sustainable approach for the synthesis of aniline derivatives. nih.govrug.nl These methods can be more atom-efficient and operate under milder conditions, reducing the environmental footprint of the synthesis process. nih.gov

Waste minimization is another critical aspect of sustainable chemistry. For processes involving bromine, recycling the element is a key strategy. In some industrial applications, up to 97% of bromine can be recovered and reused, significantly reducing the need for fresh bromine and minimizing waste. chimia.ch Technologies are also being developed for the removal of bromine from waste streams, such as through solvent extraction or pyrolysis with catalysts, which can help in recycling plastics containing brominated compounds. mdpi.comdiva-portal.org

Principles of Green Chemistry Applied to Aniline Derivative Synthesis:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. ijirset.com

Use of Safer Solvents and Auxiliaries: Avoiding the use of toxic solvents and other hazardous substances. imist.ma

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. ijirset.com

Waste Prevention: Designing chemical syntheses to prevent waste, leaving no or minimal material to treat or clean up. chimia.ch

The continuous development and implementation of these sustainable practices are essential for mitigating the environmental impact and enhancing the safety of chemical research and production involving compounds like this compound.

Q & A

Q. What mechanistic insights explain the oxidative dehalogenation of this compound in electrochemical studies?

  • Methodological Answer : Cyclic voltammetry reveals a two-step process: (1) oxidation of the aromatic ring generates a radical cation, and (2) bromide elimination forms a dimer via C–C coupling. Chronoamperometric data (Fig. 3) show current decay consistent with an EC (electron transfer followed by chemical reaction) mechanism. Concentration-dependent peak current ratios (e.g., 1.0 at 1 mM vs. lower at 10 mM) suggest competing pathways at higher concentrations .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : It serves as an arylating agent in Pd-catalyzed N-arylations. For example, coupling with amino acid tert-butyl esters (e.g., glycine derivatives) under Pd(OAc)₂/XPhos catalysis forms N-aryl peptides. Optimized conditions include toluene at 100°C, 12 hr, and K₃PO₄ as base. The electron-rich aryl group enhances peptide stability for oxidative coupling with aminooxy groups .

Q. Can computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer : Yes. Hartree-Fock (HF) and DFT (B3LYP/6-31G(d)) calculations model vibrational frequencies, NMR shifts, and molecular electrostatic potentials (MEP). For example, MEP maps identify nucleophilic sites (e.g., bromine for SNAr reactions). Frontier molecular orbital (FMO) analysis predicts charge-transfer interactions in photochemical applications .

Q. How do contradictory data on bromination regioselectivity inform reaction design?

  • Methodological Answer : Discrepancies arise from reaction media (acidic vs. neutral) and brominating agents. For instance, H₂SO₄/Ag₂SO₄ favors meta/para mixtures, while pyridine/Br₂ yields para dominance. Researchers must control protonation states (anilinium vs. free amine) and employ kinetic vs. thermodynamic conditions. Contrasting results highlight the need for mechanistic validation via isotopic labeling or in-situ spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.